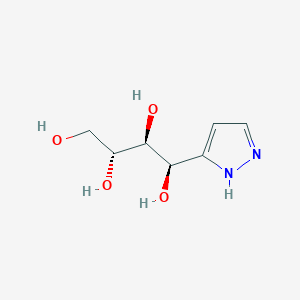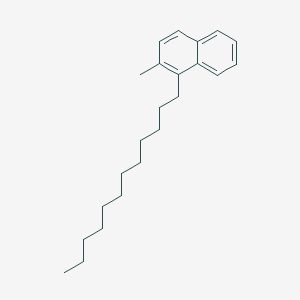![molecular formula C9H25NO2Si2 B12542211 2,3-Bis[(trimethylsilyl)oxy]propan-1-amine CAS No. 142096-59-1](/img/structure/B12542211.png)
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine is an organosilicon compound with the molecular formula C12H35NO3Si4. It is characterized by the presence of trimethylsilyl groups attached to the oxygen atoms of a propan-1-amine backbone. This compound is known for its unique chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(trimethylsilyl)oxy]propan-1-amine typically involves the reaction of trimethylsilyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of the amine precursor: The amine precursor is synthesized through a series of organic reactions, including alkylation and amination.
Reaction with trimethylsilyl chloride: The amine precursor is reacted with trimethylsilyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using automated equipment. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield siloxane derivatives, while substitution reactions can produce a variety of functionalized amines.
Wissenschaftliche Forschungsanwendungen
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2,3-Bis[(trimethylsilyl)oxy]propan-1-amine involves its interaction with various molecular targets. The trimethylsilyl groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The compound can form strong bonds with other molecules, facilitating its use in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Aminopropyltris(trimethylsilyloxy)silane
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- Bis[3-(trimethoxysilyl)propyl]amine
Uniqueness
2,3-Bis[(trimethylsilyl)oxy]propan-1-amine is unique due to its specific structural arrangement and the presence of multiple trimethylsilyl groups. This configuration imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
142096-59-1 |
|---|---|
Molekularformel |
C9H25NO2Si2 |
Molekulargewicht |
235.47 g/mol |
IUPAC-Name |
2,3-bis(trimethylsilyloxy)propan-1-amine |
InChI |
InChI=1S/C9H25NO2Si2/c1-13(2,3)11-8-9(7-10)12-14(4,5)6/h9H,7-8,10H2,1-6H3 |
InChI-Schlüssel |
RPSHUZWURIPMFO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC(CN)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B12542128.png)
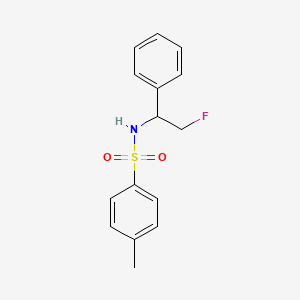
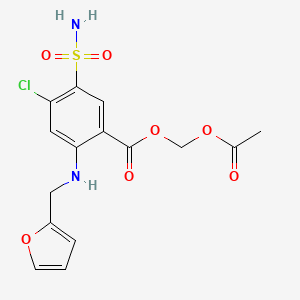
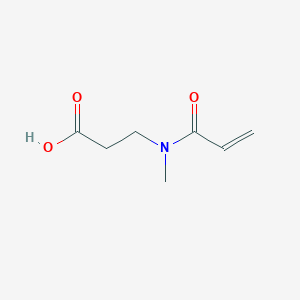
![2-[(Pentan-3-ylidene)amino]ethan-1-amine](/img/structure/B12542151.png)
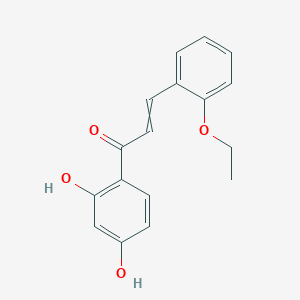
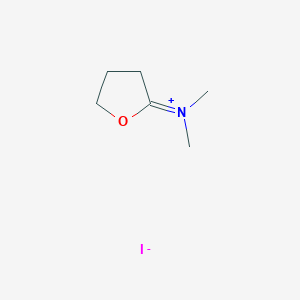
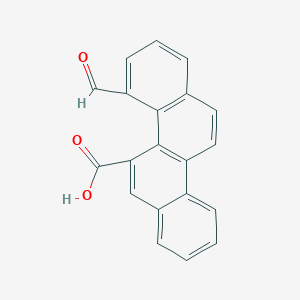
![Methanamine, N-[(4-chlorophenyl)methylene]-1-cyclohexylidene-](/img/structure/B12542178.png)


